REACTION_SMILES
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[Al+3:2].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:27].[OH-:26].[OH2:25].[nH:7]1[cH:8][cH:9][c:10]2[cH:11][cH:12][c:13]3[c:14]([c:15]12)[CH2:16][CH2:17][N:18]([C:21]([O:22][CH3:23])=[O:24])[CH2:19][CH2:20]3>>[nH:7]1[cH:8][cH:9][c:10]2[cH:11][cH:12][c:13]3[c:14]([c:15]12)[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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COC(=O)N1CCc2ccc3cc[nH]c3c2CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)N1CCc2ccc3cc[nH]c3c2CC1
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Name
|
|
Type
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product
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Smiles
|
CN1CCc2ccc3cc[nH]c3c2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |